Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate;hydrochloride
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Overview
Description
(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride is an organic compound with the molecular formula C13H17ClN2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Benzoyl Group: The benzoyl group is introduced via an acylation reaction using benzoyl chloride in the presence of a base such as triethylamine.
Amination: The amino group is introduced through a nucleophilic substitution reaction using an appropriate amine source.
Esterification: The carboxylate group is esterified using methanol and an acid catalyst.
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or benzoyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-4-Amino-1-benzoylpyrrolidine-2-carboxylic acid methyl ester
- (2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate
Uniqueness
(2S,4S)-Methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications .
Properties
Molecular Formula |
C13H17ClN2O3 |
---|---|
Molecular Weight |
284.74 g/mol |
IUPAC Name |
methyl 4-amino-1-benzoylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H16N2O3.ClH/c1-18-13(17)11-7-10(14)8-15(11)12(16)9-5-3-2-4-6-9;/h2-6,10-11H,7-8,14H2,1H3;1H |
InChI Key |
XEXLBAVGJNOWOE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)C2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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